2-Chloro-5-fluoro-3,3'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1214382-27-0 |
|---|---|
Molecular Formula |
C10H6ClFN2 |
Molecular Weight |
208.62 g/mol |
IUPAC Name |
2-chloro-5-fluoro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6ClFN2/c11-10-9(4-8(12)6-14-10)7-2-1-3-13-5-7/h1-6H |
InChI Key |
FAQIXGKIZZVFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 5 Fluoro 3,3 Bipyridine and Its Functionalized Derivatives
Strategic Approaches to 3,3'-Bipyridine (B1266100) Core Construction
The synthesis of unsymmetrically substituted bipyridines, such as 2-Chloro-5-fluoro-3,3'-bipyridine, necessitates regioselective methods for carbon-carbon bond formation between two distinct pyridine (B92270) rings. The primary strategies involve the transition metal-catalyzed cross-coupling of pre-functionalized pyridine derivatives, direct C-H activation and arylation, and reductive coupling techniques. The choice of method often depends on the availability of starting materials, desired yield, and tolerance of functional groups present on the pyridine rings.
Transition Metal-Catalyzed Cross-Coupling Reactions for Bipyridine Formation
Transition metal-catalyzed reactions are the cornerstone of modern organic synthesis and are widely applied to the formation of biaryl and heterobiaryl compounds, including the 3,3'-bipyridine skeleton. nih.gov These methods typically involve the coupling of an organometallic pyridine species with a halopyridine, catalyzed by a palladium or nickel complex. wikipedia.org The most prevalent among these are the Suzuki-Miyaura, Negishi, and Stille couplings. nih.gov
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for C-C bond formation due to its mild reaction conditions, the stability and low toxicity of the organoboron reagents, and broad functional group compatibility. libretexts.orgnih.gov The reaction pairs an organoborane (such as a boronic acid or boronic ester) with a halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.org
For the synthesis of a 3,3'-bipyridine, this involves coupling a 3-pyridylboronic acid or its ester with a 3-halopyridine. mdpi.com Notably, while 2-pyridylboronic acids can be unstable, 3- and 4-pyridylboronic acid derivatives are generally stable and suitable for Suzuki reactions. mdpi.comresearchgate.net The synthesis of this compound via this method could be envisioned through two primary pathways:
Coupling of a (2-chloro-5-fluoro-pyridin-3-yl)boronic acid derivative with a 3-halopyridine.
Coupling of a 3-pyridylboronic acid with a 3-halo-2-chloro-5-fluoropyridine derivative.
The reaction is typically catalyzed by palladium complexes such as Pd(OAc)₂ or Pd(PPh₃)₄, with a variety of bases and ligands available to optimize the yield. nih.govmdpi.com The development of specialized ligands and air-stable palladium catalysts has further enhanced the utility of this method, allowing for high-yield synthesis of bipyridine derivatives without the need for strictly inert conditions. mdpi.compreprints.org
Table 1: Representative Conditions for Suzuki-Miyaura Bipyridine Synthesis
| Coupling Partners | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 3-Halopyridines + Phenylboronic Acid | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | Good | mdpi.com |
| Aryl Halides + Aryl Boronic Acids | Pd(OH)₂ | - | Ethanol | High | nih.gov |
| 3-Pyridyl Halides + 3-Pyridine Boronic Pinacol Ester | Cyclopalladated Ferrocenylimine | - | - | High | mdpi.compreprints.org |
The Negishi coupling, which joins an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is a powerful tool for preparing bipyridines. wikipedia.orgorgsyn.org It is particularly noted for its high yields, mild reaction conditions, and exceptional tolerance of various functional groups, including esters, nitriles, and amides. orgsyn.org This makes it an attractive option for the synthesis of complex, functionalized bipyridines.
In the context of this compound, the functional group compatibility of the Negishi coupling is a significant advantage. The chloro- and fluoro-substituents on the pyridine ring are well-tolerated; fluoro groups are typically inert in Negishi reactions. orgsyn.org The pyridylzinc halides can be prepared either by transmetallation from a pyridyllithium species or by direct insertion of activated zinc into a pyridyl halide. orgsyn.org The reactivity of the halide coupling partner generally follows the order I > Br > Cl, with bromopyridines being commonly employed. orgsyn.org While halides at the 2-position of the pyridine ring are more reactive, 3-halopyridines can also participate effectively in the coupling to form 3,3'-bipyridines. orgsyn.org
Table 2: Key Features of Negishi Coupling for Bipyridine Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reagents | Organozinc Halide + Organic Halide | wikipedia.org |
| Catalysts | Palladium (e.g., Pd(PPh₃)₄, Pd(dba)₂) or Nickel complexes | wikipedia.orgpreprints.orgorgsyn.org |
| Functional Group Tolerance | Excellent; tolerates esters, nitriles, amides, ethers, and halogens (F, Cl). | orgsyn.org |
| Applicability | Effective for synthesizing unsymmetrical 2,2'-, 2,3'-, and 3,3'-bipyridines. | orgsyn.org |
The Stille coupling involves the reaction of an organotin compound (stannane) with an organic halide, catalyzed by palladium. mdpi.compreprints.org This method is highly effective and can proceed in cases where Suzuki coupling might be challenging. mdpi.com It has been successfully utilized to prepare a wide range of symmetrically and unsymmetrically substituted bipyridines in high yields and on a multigram scale. preprints.orgnih.gov
The reaction can be performed by coupling a 3-stannylpyridine with a 3-halopyridine. preprints.org Common catalysts include PdCl₂(PPh₃)₂ or cyclopalladated ferrocenylimine complexes, often with the addition of CuI to accelerate the reaction rate. mdpi.compreprints.org Despite its utility and high reactivity, the primary drawback of the Stille coupling is the toxicity and hazardous nature of the organotin reagents and byproducts, which can complicate purification and pose environmental concerns. mdpi.compreprints.org
Table 3: Overview of Stille Coupling for Bipyridine Synthesis
| Coupling Partners | Catalyst System | Additives/Base | Key Feature | Reference |
|---|---|---|---|---|
| Stannylated Pyridines + Bromopyridines | PdCl₂(PPh₃)₂ | - | Versatile for various bipyridine structures. | mdpi.compreprints.org |
| 3-Stannylpyridines + Bromopyridines | Cyclopalladated Ferrocenylimine / P(C₆H₁₁)₃ | CuI (additive), CsF (base) | High catalytic activity at low loading. | mdpi.compreprints.org |
Direct C-H Arylation Methods for Pyridine and Bipyridine Derivatives
As an alternative to traditional cross-coupling reactions that require pre-functionalization of both coupling partners, direct C–H arylation has emerged as a more atom-economical strategy. nih.govacs.org This method involves the activation of a C–H bond on one aromatic ring and its subsequent coupling with an aryl halide.
A particularly effective strategy for the synthesis of unsymmetrical bipyridines is the palladium-catalyzed direct arylation of pyridine N-oxides with halopyridines. researchgate.net In this approach, the arylation occurs selectively at the α-position (C2) of the pyridine N-oxide. researchgate.net The resulting bipyridine N-oxide can then be deoxygenated using a reducing agent like PCl₃ to afford the final bipyridine product. researchgate.net This method allows for the convenient preparation of 2,2'-, 2,3'-, and 2,4'-bipyridines. researchgate.net The synthesis of this compound could potentially be achieved by reacting 3-bromopyridine (B30812) N-oxide with a suitable 2-chloro-5-fluoro-pyridine derivative under C-H activation conditions, or by reacting pyridine N-oxide with 3-bromo-2-chloro-5-fluoropyridine (B1373312).
Reductive Coupling Techniques for Bipyridine Formation
Reductive coupling typically refers to the homocoupling of two molecules of an organic halide in the presence of a reducing agent and a metal catalyst. While methods like the Ullmann and Wurtz couplings exist, modern techniques often employ nickel or palladium catalysts. nih.gov For example, NiCl₂·6H₂O has been used to efficiently catalyze the reductive coupling of 2-halopyridines to form symmetrical 2,2'-bipyridines in high yields without the need for external ligands. mdpi.compreprints.org
However, the applicability of these specific catalytic systems to the synthesis of the 3,3'-bipyridine core appears limited. It has been reported that while 2-halopyridines undergo facile coupling, these Ni-catalyzed systems fail to produce 3,3'-bipyridines. mdpi.compreprints.org Similarly, under certain Pd-catalyzed reductive homocoupling conditions, 2-bromopyridine (B144113) and 4-bromopyridine (B75155) react, but no reaction is observed with 3-bromopyridine. mdpi.com This suggests that while reductive coupling is a powerful tool for certain bipyridine isomers, it is not a general or reliable strategy for constructing the 3,3'-bipyridine scaffold required for this compound.
Synthesis of the 2-Chloro-5-fluoro-substituted Pyridine Precursor
The synthesis of the target bipyridine necessitates the preparation of a key building block, a 2-chloro-5-fluoro-substituted pyridine. This is often achieved through established methods for halogenating and functionalizing the pyridine ring.
Preparative Routes to Halogenated Pyridines
The introduction of halogen atoms to the pyridine core is a fundamental step. Pyridines are electron-deficient heteroarenes, which can make electrophilic substitution challenging, often requiring harsh conditions. youtube.com However, several strategies have been developed to achieve efficient halogenation.
One common approach is radical chlorination , which is less sensitive to the electron density of the pyridine ring compared to ionic reactions. youtube.com This method often requires high temperatures and a radical initiator like UV light. youtube.com The regioselectivity of radical chlorination differs from that of ionic brominations, which are typically conducted with bromine and a strong acid. youtube.com
Another strategy involves the conversion of pyridines to N-oxides , which activates the ring towards electrophilic substitution, particularly at the 4-position. nih.gov Subsequent nitration and displacement of the nitro group with a halide can yield the desired halopyridine. nih.gov
For the synthesis of 2-chloropyridines, a valuable method involves the condensation of a 1,3-dicarbonyl compound with a substituted acetamide, followed by deoxychlorination of the resulting pyridone with reagents like phosphorus oxychloride. youtube.com An environmentally friendlier alternative is the cyclocondensation of an oxonitrile with hydrogen chloride. youtube.com
A specific route to 2-chloro-5-fluoropyridine (B44960) derivatives involves the selective reduction of a chlorine atom at the 6-position of a 2,6-dichloro-5-fluoropyridine precursor. google.com For example, 2,6-dichloro-5-fluoronicotinic acid can be selectively reduced to 2-chloro-5-fluoronicotinic acid. google.com
Selective Functionalization Strategies for Halogenated Pyridine Moieties
Once the halogenated pyridine precursor is obtained, further selective functionalization can be performed. The presence of multiple reactive sites on the pyridine ring requires precise control to achieve the desired substitution pattern. acs.org
Visible-light-driven photoredox catalysis has emerged as a powerful tool for the site-selective functionalization of pyridines under mild, transition-metal-free conditions. acs.org This method allows for the introduction of various functional groups, such as phosphinoyl and carbamoyl (B1232498) moieties, with switchable regioselectivity between the C2 and C4 positions depending on the radical source. acs.org
Another innovative approach involves the use of designed heterocyclic phosphine (B1218219) reagents. nih.govchemrxiv.org These reagents can be installed at the 4-position of pyridines as phosphonium (B103445) salts, which are then displaced by halide nucleophiles. nih.govchemrxiv.org This method is effective for a broad range of unactivated pyridines and can be used for late-stage halogenation of complex molecules. nih.govchemrxiv.org Computational studies suggest this reaction proceeds via an SNAr pathway. nih.gov
Convergence Strategies for this compound Assembly
The assembly of the bipyridine core from pyridine precursors is a critical step, with cross-coupling reactions being the most prevalent strategy.
Coupling of Independent Halogenated Pyridine Precursors
Metal-catalyzed cross-coupling reactions are the cornerstone for synthesizing bipyridines. mdpi.com Several methods are widely employed, each with its own advantages and limitations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a pyridyl boronic acid or ester and a halopyridine is a high-yield method that can often be performed without the need for an inert atmosphere, making it synthetically convenient. mdpi.com
Negishi Coupling: This reaction involves the coupling of a pyridylzinc halide with a halopyridine, catalyzed by palladium. orgsyn.orgorgsyn.org It is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. orgsyn.orgorgsyn.org The reactivity of halopyridines in Negishi coupling generally follows the order I > Br > Cl, with fluoro-substituted pyridines being typically inert. orgsyn.orgorgsyn.org
Stille Coupling: This method utilizes the palladium-catalyzed reaction of a stannylated pyridine with a halopyridine. orgsyn.org While effective, it often requires elevated temperatures and prolonged reaction times, and the toxicity of organotin reagents is a concern. orgsyn.org
Ullmann Coupling: This classic method involves the homocoupling of halopyridines using copper or nickel catalysts. mdpi.comresearchgate.net It is a useful technique for synthesizing symmetrical bipyridines. mdpi.compreprints.org
The choice of coupling partners is crucial for selectivity. For instance, in dihalopyridines, the more reactive halogen (e.g., iodine over chlorine) will preferentially undergo coupling. orgsyn.orgresearchgate.net
A specific example leading to a related bipyridine involves the palladium-catalyzed coupling of 3-substituted 2-chloro-6-iodopyridines to form 5,5'-dialkyl-6,6'-dichloro-2,2'-bipyridines. researchgate.net
Post-coupling Functionalization of the Bipyridine Core
After the formation of the bipyridine skeleton, further modifications can be introduced. This approach is valuable for creating a library of analogs for structure-activity relationship studies. researchgate.net
For instance, 5,5'-dibromo-2,2'-bipyridine (B102527) can be synthesized and then subjected to stepwise Stille couplings to introduce various functional groups. researchgate.net This modular design allows for the synthesis of a diverse range of mono- and disubstituted 2,2'-bipyridines in high yields. researchgate.net
Advanced Synthetic Routes and Methodological Innovations
Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for constructing bipyridine frameworks.
Direct C-H bond activation is a promising strategy that avoids the pre-functionalization of pyridine rings. mdpi.com For example, diruthenium tetrahydrido complexes can catalyze the dimerization of 4-substituted pyridines through C-H bond cleavage. mdpi.com
Transition-metal-free C-H functionalization offers another innovative route. mdpi.compreprints.org One such method employs a bis-phenalenyl compound to generate a reactive pyridyl radical from a halogenated pyridine, which then couples with another pyridine molecule. mdpi.compreprints.org
Desulfinative cross-coupling has emerged as a robust method to overcome challenges associated with Suzuki-Miyaura reactions of certain heteroaromatic boronates. acs.org Pyridine sulfinate reagents can be effectively coupled with complex heteroaryl halides, including chloro-substituted systems, to produce bipyridines in high yields. acs.org
The development of scaffold hopping strategies via divergent alkyl amine insertion into α,β-unsaturated ketones also presents a novel approach to synthesizing various pyridyl isomers from a single substrate. acs.org
These advanced methodologies provide powerful tools for the synthesis of complex bipyridine structures like this compound and its derivatives, enabling the exploration of their potential applications in various scientific fields.
Cyclocondensation-based Approaches for Substituted Bipyridines
Cyclocondensation reactions represent a powerful "bottom-up" approach to constructing highly substituted pyridine and bipyridine frameworks from acyclic precursors. These methods offer the advantage of introducing desired substitution patterns at an early stage of the synthesis.
One notable strategy involves the cyclocondensation of β-ketoenamides. This method provides a flexible route to unsymmetrically functionalized bipyridine derivatives. nih.gov The process typically begins with 1,3-diketones, which are converted first to β-ketoenamines and then N-acylated with a pyridinecarboxylic acid derivative to form the key β-ketoenamide intermediate. nih.gov Subsequent treatment with a promoting agent, such as a mixture of TMSOTf and Hünig's base, induces cyclocondensation to yield a hydroxypyridine derivative, which can be further functionalized. nih.gov This approach is versatile, allowing for the synthesis of various functionalized 2,2'-bipyridines and terpyridines. nih.gov
Another powerful technique for constructing the bipyridine core is the cobalt(I)-catalyzed [2+2+2] cycloaddition. This method allows for a one-step, regioselective synthesis of 3,3'-disubstituted 2,2'-bipyridines from accessible starting materials like 5-hexynenitrile (B81637) and 1,3-diynes. nih.gov The regioselectivity can be controlled by electronic factors and the coordinating properties of substituents on the diyne. nih.gov Although these methods are primarily demonstrated for 2,2'-bipyridines, the underlying principles of forming substituted pyridine rings through cyclization are fundamental in heterocyclic chemistry.
| Method | Key Intermediates | Typical Products | Key Features |
| β-Ketoenamide Cyclocondensation | 1,3-Diketones, β-Ketoenamides | Functionalized 2,2'-Bipyridines | Flexible route to unsymmetrical systems; builds one pyridine ring onto another. nih.gov |
| Cobalt(I)-Catalyzed [2+2+2] Cycloaddition | 1,3-Diynes, Nitriles | 3,3'-Disubstituted 2,2'-Bipyridines | One-step, regioselective formation of the bipyridine core. nih.gov |
Utilization of Halogen-rich Pyridine Intermediates in Complex Synthesis
The most direct and modular route to unsymmetrical bipyridines like this compound involves the cross-coupling of two distinct, pre-functionalized pyridine rings. This strategy heavily relies on the availability of halogen-rich pyridine intermediates, which can be selectively coupled, typically through a palladium-catalyzed reaction such as the Suzuki-Miyaura coupling. mdpi.comnih.gov
The logical synthetic strategy for this compound is the Suzuki coupling between a 2-chloro-5-fluoropyridine unit functionalized at the 3-position and a suitable pyridine coupling partner. Two primary combinations of reactants are feasible:
Coupling of 3-bromo-2-chloro-5-fluoropyridine with pyridine-3-boronic acid .
Coupling of (2-chloro-5-fluoro-3-pyridinyl)boronic acid with 3-bromopyridine .
The synthesis of the key halogenated precursor, 3-bromo-2-chloro-5-fluoropyridine , has been documented. It can be prepared from 5-chloro-3-fluoropyridin-2-amine via a Sandmeyer-type reaction using hydrobromic acid and sodium nitrite, affording the desired product in high yield. chemicalbook.com The availability of this and other halogenated pyridines, as well as their corresponding boronic acids, makes the cross-coupling approach highly viable. scbt.comsigmaaldrich.com
The Suzuki coupling reaction itself has been shown to be effective for sterically hindered and electron-deficient substrates, including various chloropyridines. nih.govresearchgate.net For instance, the coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids proceeds efficiently using a simple palladium acetate (B1210297) catalyst in an aqueous medium, often without the need for specialized phosphine ligands. nih.gov This demonstrates the feasibility of selectively coupling at one position of a polyhalogenated pyridine while leaving other halo-substituents intact for potential subsequent reactions.
| Reactant 1 | Reactant 2 | Catalyst/Base (Proposed) | Product |
| 3-Bromo-2-chloro-5-fluoropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / Na₂CO₃ | This compound |
| (2-Chloro-5-fluoro-3-pyridinyl)boronic acid | 3-Bromopyridine | Pd(OAc)₂ / Na₂CO₃ | This compound |
The following table lists key intermediates that are instrumental in the synthesis of functionalized bipyridines through cross-coupling methodologies.
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| 3-Bromo-2-chloro-5-fluoropyridine | 884494-36-4 | C₅H₂BrClFN | Key halogenated precursor for cross-coupling. scbt.com |
| 5-Chloro-3-fluoropyridin-2-amine | N/A | C₅H₄ClFN₂ | Starting material for the synthesis of 3-bromo-2-chloro-5-fluoropyridine. chemicalbook.com |
| (2-Chloro-5-fluoro-3-pyridinyl)boronic acid | 913373-43-0 | C₅H₄BClFNO₂ | Boronic acid precursor for Suzuki coupling. sinfoochem.com |
| 5-Chloro-2-fluoropyridine-3-boronic acid | N/A | C₅H₄BClFNO₂ | Boronic acid precursor for Suzuki coupling. sigmaaldrich.com |
| 2,3,5-Trichloropyridine | N/A | C₅H₂Cl₃N | Model compound demonstrating selective Suzuki coupling of a polychlorinated pyridine. nih.gov |
Coordination Chemistry and Ligand Design Principles with 2 Chloro 5 Fluoro 3,3 Bipyridine
Coordination Modes and Chelation Behavior of 3,3'-Bipyridines with Transition Metals
Bipyridines are among the most common and well-studied ligands in coordination chemistry. nih.gov The most prevalent isomer, 2,2'-bipyridine (B1663995), is known for its ability to form stable five-membered chelate rings with metal ions through its two nitrogen atoms. nih.govomicsonline.orgresearchgate.net This chelating behavior is a dominant feature of its coordination chemistry. researchgate.net
In contrast, 3,3'-bipyridines, due to the position of their nitrogen atoms, cannot form a simple chelate ring with a single metal center. Instead, they exhibit different coordination modes:
Monodentate Coordination : One of the pyridine (B92270) rings coordinates to a metal center, leaving the other non-coordinated.
Bridging Ligand : The two nitrogen atoms coordinate to two different metal centers, acting as a bridge to form multinuclear complexes, coordination polymers, or metal-organic frameworks. This is the most common and useful coordination mode for this class of ligands.
The inherent rotation around the C3-C3' bond means that in a free state, the two pyridine rings are typically twisted with respect to each other. Upon coordination as a bridging ligand, the dihedral angle between the rings is influenced by the coordination geometry of the metal centers and any steric interactions within the crystal lattice. In some cases, ambidentate ligands like 2,2'-bipyridine-3,3'-diol (B1205928) have shown the ability to coordinate through different atoms (N,N donors or O,O donors) depending on the electronic properties of the coligands present in the complex. researchgate.net
Impact of Halogen Substituents on Ligand Field Strength and Electronic Properties in Metal Complexes
The nature of the ligands surrounding a metal ion dictates the splitting of the d-orbitals, a concept described by Ligand Field Theory. The magnitude of this splitting (Δo for an octahedral complex) is influenced by the ligand's position in the spectrochemical series. libretexts.org Ligands that cause a large splitting are termed "strong-field," while those causing a small splitting are "weak-field." libretexts.orgwhiterose.ac.uk
Key impacts of halogen substituents include:
Inductive Electron Withdrawal : Both chlorine and fluorine are highly electronegative and withdraw electron density from the pyridine ring system. This reduces the basicity of the nitrogen donor atoms, weakening the σ-donation to the metal center. A weaker σ-donor interaction generally leads to a weaker ligand field.
Halogen Bonding : In some cases, the halogen atom itself can participate in non-covalent interactions known as halogen bonding, where the metal complex acts as an electron-rich halogen acceptor. rsc.org
Design Principles for Metal Complexes Incorporating 2-Chloro-5-fluoro-3,3'-bipyridine
The specific placement of chloro and fluoro substituents on the 3,3'-bipyridine (B1266100) scaffold allows for precise tuning of the properties of metal complexes.
The substituents at the 2- and 5-positions introduce significant and distinct electronic and steric effects. researchgate.netresearchgate.net
Electronic Effects:
Inductive Effect : Both the chlorine at the 2-position and the fluorine at the 5-position are strongly electron-withdrawing. This effect reduces the electron density on the pyridine rings and lowers the energy of the ligand's frontier orbitals. The reduced basicity of the nitrogen atoms can lead to weaker metal-ligand bonds compared to an unsubstituted bipyridine.
Versatility of Chlorine : The chlorine atom is known to be versatile; depending on its position and the electronic context, it can mimic both electron-withdrawing and even quasi-electron-neutral groups. chemrxiv.org In this case, its primary role is electron-withdrawing.
Fluorine's Influence : The fluorine atom's electron lone pairs can interact with adjacent antibonding orbitals, which can further stabilize the system. acs.org
Steric Effects:
The fluorine atom at the 5-position is relatively small and does not introduce significant steric hindrance.
The spin state of a transition metal ion (e.g., high-spin vs. low-spin for d⁴-d⁷ ions) depends on the balance between the ligand field splitting energy (Δ) and the electron pairing energy (P). whiterose.ac.uk Ligand design is a powerful tool to manipulate this balance. mdpi.com
Steric Influence on Spin State : A sterically crowded coordination sphere generally favors the high-spin state because the longer metal-ligand bonds associated with this state can alleviate steric strain. mdpi.comwhiterose.ac.uk The chlorine atom at the 2-position of this compound provides this steric crowding.
Conformational Twisting : The steric clash induced by the 2-chloro substituent can force a more twisted conformation of the bipyridine ligand upon coordination. mdpi.com This distortion can weaken the metal-ligand orbital overlap, leading to a smaller ligand field splitting (Δ) and thereby stabilizing the high-spin state. This effect is a known strategy in the design of spin-crossover (SCO) complexes, where small changes in the ligand can shift the equilibrium between spin states. mdpi.com
| Factor | Influence on Metal Complex | Resulting Property |
| 2-Chloro Group | Introduces steric hindrance near the N-donor. | Weakens M-L bond, favors longer bond lengths. May stabilize high-spin state. |
| 5-Fluoro Group | Strong inductive electron withdrawal. | Reduces basicity of N-donor, weakens σ-donation. |
| Combined Halogens | Overall reduction in ligand donor strength. | Weakens the ligand field. |
| 3,3'-Linkage | Inherent twist, acts as a bridging ligand. | Formation of multinuclear complexes. |
| Sterically-Induced Twist | Distorts coordination geometry. | Reduces ligand field splitting (Δ), modulates spin state. mdpi.com |
Application of this compound in Catalysis and Advanced Materials Research
Halogenated pyridine and bipyridine derivatives are valuable building blocks in synthetic chemistry.
The chloro and fluoro substituents on the this compound scaffold are not just passive modifiers of electronic and steric properties; they are also reactive sites for further chemical modification. Halogenated pyridines are frequently used as starting materials for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce new functional groups.
This makes this compound a valuable precursor for creating more complex, highly functionalized ligands. nih.gov For example, the chlorine atom can be substituted to introduce new donor groups, chiral auxiliaries, or moieties that can be used to graft the resulting metal complex onto a surface or polymer. Such functionalized ligands are critical in the development of new catalysts and advanced materials. nih.govresearchgate.net For instance, 2-chloro-5-bromopyridine has been used as a scaffold for the solid-phase synthesis of diverse pyridine-based derivatives. acs.org This highlights the potential of dihalogenated bipyridines as platforms for combinatorial ligand design.
Information Not Available for this compound
Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for the chemical compound This compound within the contexts requested in the provided outline. The search for its application and study in the areas of supramolecular architectures, photocatalytic systems for CO2 reduction, and as a component in optoelectronic and electroluminescent materials did not yield any relevant research findings or data.
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Components in Optoelectronic and Electroluminescent Materials (e.g., OLEDs, Fluorescent Dyes)
While extensive research exists for other substituted bipyridine ligands in these fields, there appears to be no published work detailing the synthesis, coordination chemistry, or application of the specific isomer this compound for these purposes. Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as instructed.
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Table of Compounds Mentioned
Computational Investigations and Theoretical Chemistry of 2 Chloro 5 Fluoro 3,3 Bipyridine
Reactivity and Reaction Mechanism Studies via Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the reactivity and reaction mechanisms of organic molecules. Such studies can provide deep insights into electronic structure, reaction energetics, and transition states, which are often difficult to determine experimentally.
Investigation of Reaction Pathways for Functionalization and Transformation
While no specific computational studies on the functionalization of 2-Chloro-5-fluoro-3,3'-bipyridine were found, theoretical investigations on similar halogenated pyridines can offer a predictive framework. For instance, computational studies on related compounds often explore nucleophilic aromatic substitution (SNAAr) reactions, where the chlorine atom is displaced. The fluorine atom's electron-withdrawing nature is expected to activate the pyridine (B92270) ring towards nucleophilic attack.
Future computational work on this compound would likely involve:
Mapping Potential Energy Surfaces: To identify the most favorable sites for electrophilic and nucleophilic attack.
Transition State Searching: To determine the activation barriers for various functionalization reactions, such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the chloro- and fluoro- positions.
Analysis of Reaction Energetics: To predict the thermodynamic feasibility of different transformation pathways.
A hypothetical data table for such a study might look like this:
| Reaction Type | Position of Attack | Calculated Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Nucleophilic Aromatic Substitution (with MeO-) | C2 (Cl) | Data Not Available | Data Not Available |
| Suzuki Coupling (with PhB(OH)2) | C2 (Cl) | Data Not Available | Data Not Available |
| Buchwald-Hartwig Amination (with PhNH2) | C2 (Cl) | Data Not Available | Data Not Available |
Theoretical Insights into Catalytic Cycles of Metal Complexes
Bipyridine ligands are fundamental in coordination chemistry and are integral to many catalytic systems. Computational studies on metal complexes of substituted bipyridines are common, providing detailed mechanisms of catalytic cycles.
For a hypothetical metal complex of this compound, computational investigations would be invaluable for understanding:
Ligand Binding and Dissociation Energies: To assess the stability of the metal-ligand bond.
Reductive Elimination and Oxidative Addition Steps: These are key steps in many cross-coupling catalytic cycles, and their energy barriers can be calculated.
Electronic Effects of Substituents: The chloro and fluoro groups will influence the electron density on the nitrogen atoms, thereby affecting the catalytic activity of the metal center.
A representative data table from a theoretical study on a catalytic cycle could include:
| Catalytic Step | Reactant Complex | Transition State | Product Complex | Calculated Free Energy Barrier (kcal/mol) |
| Oxidative Addition | [Pd(0)L2] + R-X | [TS_OA] | [Pd(II)(R)(X)L2] | Data Not Available |
| Transmetalation | [Pd(II)(R)(X)L2] + Nu-M | [TS_TM] | [Pd(II)(R)(Nu)L2] + M-X | Data Not Available |
| Reductive Elimination | [Pd(II)(R)(Nu)L2] | [TS_RE] | [Pd(0)L2] + R-Nu | Data Not Available |
| (L = this compound) |
Analysis of Intermolecular Interactions and Crystal Packing Phenomena
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, which influences its physical characteristics such as melting point, solubility, and morphology. While no experimental crystal structure or computational packing analysis for this compound is publicly available, we can surmise the types of interactions that would be significant.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify weak interactions. For this compound, one would expect to find:
π-π Stacking: Between the pyridine rings of adjacent molecules.
Halogen Bonding: Involving the chlorine atom as a halogen bond donor.
A theoretical analysis would typically generate data such as:
| Interaction Type | Interacting Atoms | Calculated Interaction Energy (kcal/mol) |
| π-π Stacking | Pyridine Ring 1 ↔ Pyridine Ring 2 | Data Not Available |
| Halogen Bond | C-Cl ··· N | Data Not Available |
| Hydrogen Bond | C-H ··· N | Data Not Available |
| Hydrogen Bond | C-H ··· F | Data Not Available |
Conclusion and Future Research Directions
Summary of Current Research Advancements in 2-Chloro-5-fluoro-3,3'-bipyridine Chemistry
Direct research focused exclusively on this compound is limited. However, the broader field of functionalized bipyridines provides a roadmap for its potential. Research on analogous compounds, such as other halogenated bipyridines, shows their extensive use as ligands for transition-metal catalysis, as building blocks for supramolecular structures, and as precursors for biologically active molecules. researchgate.net For instance, derivatives of 2,2'-bipyridine (B1663995) are crucial in creating photosensitizers and have been studied for their halogen bonding potential. researchgate.netnih.gov The primary advancement related to the specific pyridine (B92270) precursors of this compound, like 2-chloro-5-fluoropyridine (B44960) derivatives, lies in their utility as intermediates for pharmaceuticals and agricultural chemicals. google.com The synthesis of related trifluoromethyl-substituted bipyridines is well-documented, highlighting their role in creating photocatalysts and materials for organic electronics. ossila.com
Unexplored Synthetic Avenues and Methodological Challenges
The synthesis of unsymmetrical bipyridines like this compound typically relies on cross-coupling reactions such as Suzuki-type or Stille-type methods. researchgate.net A significant challenge lies in achieving regioselectivity and high yields, as many existing methods for bipyridine synthesis suffer from low conversion rates and require harsh reaction conditions. researchgate.net
Unexplored Avenues:
Flow Chemistry: Continuous flow reactors could offer a more efficient, scalable, and safer synthesis route compared to traditional batch methods, as has been demonstrated for related chloropyridine derivatives. researchgate.net
Direct C-H Arylation: Exploring direct C-H activation and arylation pathways could provide a more atom-economical synthesis, avoiding the need to pre-functionalize both pyridine rings.
Enzymatic Coupling: Biocatalytic methods, while nascent in this area, could offer highly selective and environmentally benign routes to constructing the bipyridine core.
Methodological Challenges:
Precursor Availability: The synthesis relies on the availability of appropriately substituted pyridine building blocks, such as 3-bromo-2-chloro-5-fluoropyridine (B1373312) or a corresponding boronic acid. bldpharm.com
Cross-Coupling Selectivity: Achieving selective coupling at the 3-position of the 2-chloropyridine (B119429) ring without side reactions involving the chloro-substituent is a persistent challenge.
Purification: The separation of the desired product from homocoupled byproducts and unreacted starting materials can be complex.
A summary of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Suzuki Cross-Coupling | High functional group tolerance, commercial availability of reagents. | Boronic acid stability, potential for side reactions. |
| Stille Cross-Coupling | Often milder conditions than Suzuki coupling. | Toxicity and cost of organotin reagents. |
| Direct C-H Arylation | High atom economy, reduced synthetic steps. | Regioselectivity control, requires specific catalyst development. |
| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control. | Initial setup cost, requires optimization for specific reaction. |
Novel Applications in Emerging Fields of Chemistry and Materials Science
The unique substitution pattern of this compound suggests several novel applications, extrapolating from research on similar fluorinated and chlorinated bipyridines.
Organic Electronics: The electron-withdrawing nature of the halogen substituents can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of materials incorporating this moiety. This is a desirable trait for creating n-type organic semiconductors used in Organic Thin-Film Transistors (OTFTs) and other electronic devices. nih.gov N-oxide functionalization of the bipyridine core is another strategy that has been shown to produce high-performance n-type polymers. nih.gov
Photocatalysis: Bipyridine derivatives are central to the design of metal-complex photocatalysts, particularly with iridium(III) and ruthenium(II). The electronic tuning afforded by the chloro and fluoro groups could be used to modify the photophysical properties (e.g., excited-state lifetimes, emission wavelengths) of such catalysts for specific organic transformations. ossila.com
Materials for Environmental Remediation: Bipyridine units have been incorporated into polysulfide polymers for the broad-spectrum removal of heavy metals from water. acs.org The specific electronic and chelating properties of this compound could be harnessed to design more selective and efficient adsorbents for environmental pollutants. acs.org
Crystal Engineering: As a halogen bond acceptor, this molecule could be used to construct novel cocrystals and supramolecular architectures with specific topologies and properties. nih.gov
Interdisciplinary Research Opportunities and Perspectives
The future of this compound chemistry lies at the intersection of several scientific disciplines.
Computational Chemistry and Experimental Synthesis: Density Functional Theory (DFT) calculations can predict the electronic properties (HOMO/LUMO levels), reaction pathways, and photophysical characteristics of new materials derived from this compound. nih.gov This computational insight can guide experimental efforts, saving time and resources by prioritizing the most promising synthetic targets for applications in organic electronics or catalysis.
Chemical Biology and Medicinal Chemistry: While this article excludes direct discussion of therapeutic use, the pyridine scaffold is a cornerstone of many pharmaceuticals. researchgate.net Interdisciplinary research could explore this molecule as a fragment or intermediate for new bioactive agents. Its unique substitution may influence metabolic stability and target engagement, offering a starting point for drug discovery programs. chemscene.com
Polymer Science and Materials Engineering: Collaboration between synthetic chemists and polymer scientists could lead to the development of novel functional polymers. For example, incorporating this bipyridine into polymer backbones could yield materials with enhanced thermal stability, specific optical properties, or improved performance in electronic devices. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
